Isox dual

Description

Structure

3D Structure

Properties

IUPAC Name |

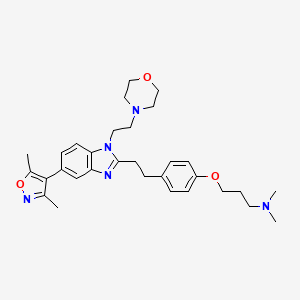

3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDQWCDANVEBQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103003 |

Source

|

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962928-22-8 |

Source

|

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of Dual-Mechanism Epigenetic Modulators: A Technical Guide to the Rationale and Characterization of Isox-Based LSD1/HDAC Inhibitors

Abstract

The field of epigenetic drug discovery is rapidly evolving from single-target agents to multi-targeting compounds that can simultaneously engage distinct nodes within the complex network of chromatin regulation. This shift is driven by the recognition that cancers often exhibit dysregulation across multiple epigenetic pathways, and that combination therapies or dual-target inhibitors may offer synergistic effects and overcome resistance mechanisms. This technical guide provides an in-depth exploration of the dual-mechanism of action of a new class of epigenetic modulators, exemplified here by a hypothetical "Isox-based" inhibitor targeting both Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). We will delve into the molecular rationale for this dual inhibition, the intricate mechanisms of action at each target, and provide detailed, field-proven experimental protocols for the comprehensive characterization of such compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of dual-targeting in epigenetic therapy.

Introduction: The Rationale for Polypharmacology in Epigenetics

Epigenetic modifications, including histone methylation and acetylation, are critical for the regulation of gene expression and the maintenance of cellular identity.[1] These modifications are dynamically "written," "erased," and "read" by a host of enzymes. In cancer, the machinery that governs these modifications is often hijacked, leading to aberrant gene expression profiles that promote tumorigenesis.

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, and Histone Deacetylases (HDACs) are two key families of epigenetic "erasers" that are frequently overexpressed in a variety of cancers.[2][3] Importantly, LSD1 and class I HDACs can be found within the same co-repressor complexes, such as the CoREST complex, where they act in concert to silence tumor suppressor genes.[4][5] This physical and functional relationship provides a strong rationale for the development of dual inhibitors that can simultaneously block both enzymatic activities, potentially leading to a more profound and durable anti-cancer response than could be achieved with single-agent therapy.[6][7]

The isoxazole scaffold is a versatile five-membered heterocycle that is a common feature in many biologically active compounds and has been explored in the design of various kinase and epigenetic inhibitors.[8][9] In this guide, we will use a hypothetical "Isox-based" dual inhibitor as a framework to discuss the principles and methodologies for characterizing this promising class of epigenetic drugs.

The Dual Targets: LSD1 and HDACs

Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[10] The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, the removal of the repressive H3K9 methylation mark can result in gene activation. The catalytic mechanism of LSD1 involves the FAD-dependent oxidation of the methylated lysine, producing an iminium ion intermediate that is subsequently hydrolyzed to yield the demethylated lysine and formaldehyde.[2]

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and resulting in transcriptional repression.[11] HDACs are classified into four classes, with Class I HDACs (HDAC1, 2, 3, and 8) being the primary targets for many anti-cancer therapies due to their role in deacetylating histones.

The Dual-Mechanism of Action of "Isox-based" Inhibitors

A dual LSD1/HDAC inhibitor is designed to possess two distinct pharmacophores that can simultaneously bind to the active sites of both enzymes. One part of the molecule, for instance, could be a tranylcypromine analogue that irreversibly inhibits LSD1 by forming a covalent adduct with the FAD cofactor.[2] The other part could be a hydroxamic acid moiety, a classic zinc-binding group that chelates the zinc ion in the active site of HDACs, thereby inhibiting their activity.[12] An isoxazole scaffold could serve as a rigid linker to optimally position these two pharmacophores for dual target engagement.

This protocol allows for the detection of changes in global levels of histone methylation and acetylation.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT-116 colorectal cancer cells) and allow them to adhere overnight.

-

Treat the cells with a dose-range of the Isox-based inhibitor for 24-72 hours.

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer and pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

-

Centrifuge to pellet debris and collect the supernatant containing the acid-soluble histones.

-

Neutralize the histone extract with NaOH.

-

-

SDS-PAGE and Immunoblotting:

-

Quantify protein concentration using a BCA assay.

-

Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2, Acetyl-Histone H3 (e.g., pan-acetyl H3), and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Genome-Wide Analysis: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold standard for mapping the genomic locations of histone modifications and can reveal how a dual inhibitor alters the epigenetic landscape at specific gene loci. [13]

-

Cell Culture and Crosslinking:

-

Treat cells with the Isox-based inhibitor as for Western blotting.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation and Immunoprecipitation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with antibodies against H3K4me2 or pan-acetyl H3.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution, Reverse Crosslinking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak calling algorithms to identify regions of enrichment for H3K4me2 and Acetyl-H3.

-

Perform differential binding analysis to identify regions where the histone marks are significantly altered by the inhibitor treatment.

-

Conclusion and Future Perspectives

The development of dual-mechanism epigenetic inhibitors represents a significant advancement in the field of cancer therapeutics. By simultaneously targeting interconnected pathways, such as those regulated by LSD1 and HDACs, it may be possible to achieve a more potent and durable anti-tumor response. The experimental workflows detailed in this guide provide a comprehensive framework for the characterization of these novel agents, from initial biochemical profiling to in-depth cellular and genome-wide analysis. As our understanding of the epigenetic landscape of cancer continues to grow, so too will the opportunities for the rational design of next-generation, multi-targeting epigenetic drugs.

References

- Abdel-Azeim, S., et al. (2024). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Journal of Medicinal Chemistry.

- Duan, Y. C., et al. (2021). Design, synthesis, and biological evaluation of novel dual inhibitors targeting lysine specific demethylase 1 (LSD1) and histone deacetylases (HDAC) for treatment of gastric cancer. European Journal of Medicinal Chemistry, 220, 113453.

- Gallego, P. J., et al. (2023). Epigenetic Regulation and Molecular Mechanisms in Cardiovascular Diseases: A Review of Recent Advances and Therapeutic Implications.

- Guler, G. D., et al. (2022). Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 23(24), 15551.

- Jin, L., et al. (2021). Design, synthesis, and biological evaluation of novel dual inhibitors targeting lysine specific demethylase 1 (LSD1) and histone deacetylases (HDAC) for treatment of gastric cancer. European Journal of Medicinal Chemistry.

- Kaur, H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Journal of Molecular Structure.

- Koeberle, A., & Zettl, H. (2011). Cellular analysis of the action of epigenetic drugs and probes. Epigenomics, 3(4), 427-450.

- Li, Y., et al. (2017). Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data. Journal of Visualized Experiments, (120), 55219.

- Mondal, S., et al. (2020). Novel Dual Inhibitor of LSD1-HDAC6/8 for Treatment of Cancer. Blood, 136(Supplement 1), 29.

- Royal Society of Chemistry. (2024).

- Sajan, S. A., & Krishnan, J. (2025).

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10.

- Suraweera, A., et al. (2017). Epigenetic assays for chemical biology and drug discovery. Clinical Epigenetics, 9, 42.

- Dovetail Biopartners. (2023). The Use of ChIP-seq in Drug Discovery.

- Tang, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1391.

- Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services.

- Bio-Rad Laboratories. (2023).

- Zhang, Y., et al. (2025). Mechanisms of HDACs in cancer development. Frontiers in Oncology.

- Active Motif. (2023).

- Ziegler, S., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(1), 110.

- Gajendran, C., et al. (2023). Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer. PLOS ONE, 18(1), e0279063.

- Kumar, A., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics.

- CD BioSciences. (n.d.). Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel dual inhibitors targeting lysine specific demethylase 1 (LSD1) and histone deacetylases (HDAC) for treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 12. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines to Analyze ChIP-Seq Data: Journey Through QC and Analysis Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isox-dual: A Chemical Probe for Bromodomain Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Isox-dual as a chemical probe for studying bromodomains, specifically focusing on its dual inhibition of BRD4 and CBP/EP300. We will delve into the causality behind experimental choices, provide detailed protocols for its application, and offer insights into data interpretation, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Rationale for a Dual-Target Bromodomain Probe

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression.[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-established therapeutic targets in oncology and inflammatory diseases due to their role in regulating the transcription of key oncogenes like c-Myc.[1][3] Concurrently, the bromodomains of the histone acetyltransferases CBP and EP300 are also implicated in cancer pathogenesis.[4]

A chemical probe is a small molecule used to study the function of a specific protein or family of proteins in a cellular or in vivo context.[5][6] An ideal probe exhibits high potency, selectivity, and a well-defined mechanism of action.[6] Isox-dual is a valuable chemical probe due to its unique ability to dually inhibit the bromodomains of both the BET family (specifically BRD4) and the CBP/EP300 family.[4][7] This dual activity provides a powerful tool to investigate the synergistic effects of inhibiting these two distinct but related pathways in gene regulation.[1][3]

Mechanism of Action: Dual Inhibition of BRD4 and CBP/EP300

Isox-dual functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the bromodomains of BRD4 and CBP/EP300. This prevents the recruitment of these proteins to chromatin, thereby modulating the transcription of their target genes. The rationale for developing a dual inhibitor stems from the potential for a more profound anti-cancer effect by simultaneously targeting two key nodes in oncogenic transcriptional regulation.[1][3]

Biochemical and Biophysical Characterization of Isox-dual

A critical aspect of validating a chemical probe is the rigorous characterization of its binding affinity and selectivity.[8] A suite of in vitro assays is employed to quantify the interaction of Isox-dual with its target bromodomains.

Binding Affinity of Isox-dual

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Isox-dual for its primary targets.

| Target Bromodomain | IC50 (µM) | Reference |

| BRD4 | 1.5 | [4][7] |

| CBP/p300 | 0.65 | [4][7] |

Experimental Workflow for Characterizing Bromodomain Inhibitors

The following diagram illustrates a typical workflow for the biochemical and biophysical characterization of a bromodomain inhibitor like Isox-dual.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with Isox-dual or vehicle control for a specified time.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing folded, stabilized protein) from the aggregated, denatured protein by centrifugation at high speed.

-

-

Protein Quantification:

-

Analyze the soluble fractions by Western blot using antibodies specific for BRD4 and CBP.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Isox-dual indicates target engagement.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to measure the effect of an inhibitor on the dissociation of a bromodomain-containing protein from chromatin. [9][10][11][12][13] Principle: A GFP-tagged bromodomain protein is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. The recovery rate is dependent on the mobility of the GFP-tagged protein. An inhibitor like Isox-dual, which displaces the bromodomain from chromatin, will increase its mobility and thus accelerate fluorescence recovery. [9][11] Step-by-Step Methodology:

-

Cell Transfection:

-

Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-fusion of the bromodomain of interest (e.g., GFP-BRD4).

-

-

Cell Treatment:

-

Treat the transfected cells with Isox-dual or vehicle control.

-

-

FRAP Experiment:

-

Identify a cell expressing the GFP-fusion protein.

-

Acquire pre-bleach images of a defined region of interest (ROI) in the nucleus.

-

Photobleach the ROI with a high-intensity laser pulse.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Normalize the recovery data and fit it to a kinetic model to determine the half-time of recovery (t½). A decrease in t½ in the presence of Isox-dual indicates displacement from chromatin. [9]

-

Best Practices for Using Isox-dual as a Chemical Probe

To ensure the generation of reliable and interpretable data, it is essential to follow best practices when using any chemical probe. [6][14]

-

Use the Appropriate Concentration: Use Isox-dual at the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target activities. [14]It is recommended to perform dose-response experiments.

-

Include a Negative Control: Whenever possible, use a structurally similar but inactive analogue of Isox-dual as a negative control to distinguish on-target effects from non-specific or scaffold-related effects.

-

Employ Orthogonal Probes: To strengthen conclusions, use a structurally distinct inhibitor of BRD4 and/or CBP/p300 to confirm that the observed phenotype is due to inhibition of the target and not an artifact of the Isox-dual chemotype. [14]* Confirm Target Engagement: Always confirm target engagement in your specific cellular system using a method like CETSA. [8]

Conclusion and Future Directions

Isox-dual is a well-characterized chemical probe that serves as an invaluable tool for interrogating the biology of BRD4 and CBP/EP300 bromodomains. Its dual inhibitory activity allows for the exploration of the combined consequences of targeting these two important epigenetic regulators. By employing the rigorous biochemical, biophysical, and cellular assays outlined in this guide, and adhering to the best practices for chemical probe use, researchers can confidently utilize Isox-dual to dissect complex biological pathways and validate novel therapeutic strategies.

The utility of the Isox-dual scaffold has been further demonstrated in the development of proteolysis-targeting chimeras (PROTACs), where it serves as the warhead to recruit BRD4 and CBP/EP300 to an E3 ligase for degradation. [3][4][15]This highlights the versatility of Isox-dual not only as a probe for target validation but also as a foundational molecule for the development of new therapeutic modalities.

References

-

Edmonds, A. K., Balourdas, D.-I., Marsh, G. P., Felix, R., Brasher, B., Cooper, J., Graber-Feesl, C., Kollareddy, M., Malik, K., Stewart, H., Chevassut, T. J. T., Lineham, E., Morley, S., Fedorov, O., Bennett, J., Rajasekaran, M. B., Ojeda, S., Harrison, D. A., Ott, C. J., … Spencer, J. (2025). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. Journal of Medicinal Chemistry. [Link]

- Brennan, P., & Rodriguez, S. V. (Eds.). (2020). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.

- Antolin, A. A., & Al-Lazikani, B. (2021). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Expert Opinion on Drug Discovery, 16(8), 853–866.

-

Edmonds, A. K., Oakes, C. S., Hassell-Hart, S., & Spencer, J. (2022). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Request PDF. [Link]

- Wang, L., Tang, Y., & Wang, J. (2022). Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives. Archiv der Pharmazie, 355(7), e2200062.

-

Edmonds, A. K., Balourdas, D.-I., Marsh, G. P., Felix, R., Brasher, B., Cooper, J., Graber-Feesl, C., Kollareddy, M., Malik, K., Stewart, H., Chevassut, T. J. T., Lineham, E., Morley, S., Fedorov, O., Bennett, J., Rajasekaran, M. B., Ojeda, S., Harrison, D. A., Ott, C. J., … Spencer, J. (2025). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. Journal of Medicinal Chemistry. [Link]

-

Picaud, S., St-Denis, N., Gauthier, N., Gnasdadt, N., Gendoo, D. M. A., Lallous, N., … Gingras, A.-C. (2019). Isothermal titration calorimetry (ITC) measurements for the ATAD2 bromodomain interaction with the histone tail ligands. ResearchGate. [Link]

- Garnier, J.-M., Gauthier, N., & Côté, J. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1168, 147–161.

- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

- Antolin, A. A., & Workman, P. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery (pp. 69–99). Royal Society of Chemistry.

- Philpott, M., Rogers, C. M., Yapp, C., Wells, C. I., Lambert, J.-P., & Prinjha, R. K. (2014). Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching.

- Mercer, S. E., Rensi, S. E., Mueller, G. A., & Federal, E. D. (2016). Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. Journal of Medicinal Chemistry, 59(17), 8011–8019.

- Schuller, M., Garon, A., Kireev, D. B., & Frye, S. V. (2017).

- Zhang, X., Xu, F., Li, Y., Wang, Y., Zhang, Y., & Wang, M. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.

- Sharma, P., & Deisseroth, K. (2011). Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons. Journal of Visualized Experiments, (50), e2689.

- Tellinghuisen, J. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Analytical Biochemistry, 544, 50–59.

- Edmonds, A. K., Oakes, C. S., Hassell-Hart, S., & Spencer, J. (2022). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Medicinal Chemistry, 13(5), 586–591.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Chemical probes and drug leads from advances in synthetic planning and methodology. Current Opinion in Chemical Biology, 14(3), 347–361.

-

BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]

- McCluskey, A., & Munoz, L. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research.

- Geng, H., Yuan, X., Li, X., Zhang, X., & Wang, J. (2020). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. Journal of Medicinal Chemistry, 63(1), 329–337.

- Shadrick, W. R., Slavish, J., Chai, S. C., Waddell, B., Connelly, M., & Low, J. A. (2013). Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors. ACS Chemical Biology, 8(12), 2691–2701.

-

AMSBIO. (n.d.). BRD4 (BD1) TR-FRET Assay Kit. [Link]

-

PicoQuant. (n.d.). Fluorescence Recovery After Photobleaching (FRAP). [Link]

-

Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. [Link]

-

AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]

-

TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

-

Practical Fragments. (2023, July 17). A rule of two for using chemical probes?[Link]

-

Gechijian, L. N., Buckley, D. L., & Bradner, J. E. (2017). Time-resolved fluorescence resonance energy transfer (TR-FRET) assay using HEK293 cells expressing the HisBRD4-BD1-Flag construct. ResearchGate. [Link]

-

Malvern Panalytical. (2025, May 8). Measuring binding kinetics with isothermal titration calorimetry [Video]. YouTube. [Link]

- Robers, M. B., Molina, D. M., & Jafari, R. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1735–1744.

-

eScholarship. (n.d.). Protocol for performing and optimizing differential scanning fluorimetry experiments. [Link]

- Yu, J. R., He, Y., & Merali, S. (2021). Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(9), e2021102118.

- Dai, L., & Zhao, T. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1642.

-

Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

-

ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors in HL-60 cells. [Link]

- Philpott, M., Rogers, C. M., Yapp, C., Wells, C. I., Lambert, J.-P., & Prinjha, R. K. (2014). Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching.

- Yu, J. R., He, Y., & Merali, S. (2021). Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(9), e2021102118.

-

ibidi. (n.d.). FRAP: Fluorescence Recovery After Photobleaching | Principle & Applications. [Link]

- Wang, L., & Zhou, Y. (2021).

Sources

- 1. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 7. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. picoquant.com [picoquant.com]

- 12. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ibidi.com [ibidi.com]

- 14. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Dual-Modulatory Role of Isoxazole Derivatives on Histone Acetylation

A Senior Application Scientist's Perspective on Leveraging Dual-Target Epigenetic Inhibition for Therapeutic Advancement

Foreword

The intricate dance of gene expression is largely choreographed by the dynamic state of chromatin, the complex of DNA and proteins within the nucleus. Among the most critical modifications governing chromatin architecture and function is histone acetylation, a reversible process that dictates the accessibility of DNA to the transcriptional machinery. The enzymes that "write" these marks, Histone Acetyltransferases (HATs), and those that "erase" them, Histone Deacetylases (HDACs), maintain a delicate equilibrium.[1][2][3][4][5] Disruption of this balance is a hallmark of numerous human diseases, most notably cancer. Furthermore, the biological consequence of histone acetylation is interpreted by "reader" proteins, chief among them Bromodomain-containing proteins, which recognize these acetyl-lysine marks and recruit other proteins to regulate gene transcription.[6] This guide delves into the innovative therapeutic strategy of dual inhibition, focusing on the versatile isoxazole scaffold. We will explore how isoxazole-based compounds can be engineered to simultaneously inhibit both the "erasers" (HDACs) and the "readers" (Bromodomains) of the histone code, offering a synergistic approach to reprogram aberrant gene expression in disease.

The Epigenetic Rationale for Dual Inhibition

The acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone.[4] This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with active gene transcription.[4] Conversely, the removal of these acetyl groups by HDACs results in a more condensed chromatin state, or heterochromatin, leading to transcriptional repression.[2][3][4]

In many cancers, HDACs are overexpressed or aberrantly recruited to the promoters of tumor suppressor genes, leading to their silencing.[2][3] While HDAC inhibitors can restore the acetylation of these genes, the acetylated state is still subject to recognition by Bromodomain and Extra-Terminal domain (BET) proteins (BRD2, BRD3, BRD4, and BRDT). These "reader" proteins bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes, such as MYC.

A dual-inhibition strategy, therefore, presents a powerful therapeutic logic:

-

HDAC Inhibition : Increases global histone acetylation, "re-awakening" silenced tumor suppressor genes.

-

Bromodomain Inhibition : Prevents the recognition of acetylated histones at oncogene promoters, thereby blocking their transcription.

This two-pronged attack aims to create a more profound and durable anti-cancer effect than could be achieved with a single-target agent. The isoxazole chemical scaffold has emerged as a privileged structure in designing such dual-acting molecules.[7][8][9][10]

The Isoxazole Scaffold: A Versatile Tool for Epigenetic Targeting

Isoxazoles are five-membered heterocyclic compounds that are present in a number of clinically used drugs.[11] Their chemical properties, including their aromaticity and ability to participate in various non-covalent interactions, make them an attractive starting point for medicinal chemistry campaigns.[12][13][14] Specifically, different substitutions on the isoxazole ring can be tailored to target distinct epigenetic proteins.

-

For HDAC Inhibition : A 3-hydroxy-isoxazole moiety can act as a novel zinc-binding group (ZBG).[15][16] This group effectively chelates the catalytic Zn²⁺ ion in the active site of Class I, II, and IV HDACs, thereby inhibiting their deacetylase activity. This provides an alternative to hydroxamic acid-based ZBGs, which have been associated with potential genotoxicity.[15][16]

-

For Bromodomain Inhibition : The 3,5-dimethylisoxazole motif serves as an excellent bioisostere for the acetyl-lysine side chain that Bromodomains recognize.[8][9] This allows the isoxazole ring to sit in the hydrophobic pocket of the Bromodomain, competitively blocking its interaction with acetylated histones.[9][10]

By combining these features into a single molecule, it is possible to create potent dual inhibitors of both HDACs and Bromodomains.

Unveiling the Mechanism: A Synergistic Assault on Cancerous Transcription

The power of an isoxazole-based dual inhibitor lies in its ability to simultaneously disrupt two critical nodes of the epigenetic machinery.

-

HDAC Inhibition Pathway : The inhibitor's ZBG, such as a 3-hydroxy-isoxazole, engages the zinc ion in the HDAC active site. This prevents the removal of acetyl groups from histone tails and other proteins like tubulin and the tumor suppressor p53.[15][17] The resulting hyperacetylation leads to a more open chromatin state, allowing for the expression of tumor suppressor genes that promote cell cycle arrest and apoptosis.[2]

-

Bromodomain Inhibition Pathway : The acetyl-lysine mimetic portion of the molecule, often a 3,5-dimethylisoxazole, occupies the binding pocket of BET Bromodomains. This displaces them from chromatin, preventing the recruitment of the transcriptional apparatus to key oncogenes. The subsequent downregulation of these oncogenes cripples the cell's proliferative and survival capabilities.

The synergy arises from the fact that HDAC inhibition increases the number of acetylated sites that could potentially be read by Bromodomains, while Bromodomain inhibition ensures that this increased acetylation does not lead to the undesired expression of oncogenes.

Experimental Validation: A Guide to Characterization

A rigorous and multi-faceted approach is required to validate the dual-inhibitory action of novel isoxazole compounds. The following protocols outline key experiments for a comprehensive characterization.

In Vitro Enzymatic Assays

The initial step is to determine the potency of the compound against its purified target enzymes.

| Assay Type | Principle | Typical Readout | Purpose |

| HDAC Inhibition Assay | A fluorogenic HDAC substrate is deacetylated by the enzyme, allowing a developer to cleave the substrate and release a fluorescent molecule. | Fluorescence (RFU) | Determine IC₅₀ against specific HDAC isoforms. |

| BET Bromodomain Binding Assay | Competitive displacement of a fluorescently labeled probe from the Bromodomain binding pocket by the test compound. | Fluorescence Polarization or TR-FRET | Determine IC₅₀ or Kᵢ for binding to BRD2, BRD3, and BRD4. |

| HAT Inhibition Assay (Counter-screen) | Measures the transfer of acetyl groups from Acetyl-CoA to a histone substrate, often detected using a specific antibody. | Absorbance or Fluorescence | Confirm selectivity and rule out off-target inhibition of HATs. |

Protocol: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) and reconstitute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Compound Dilution : Perform a serial dilution of the isoxazole compound in DMSO, followed by a further dilution in assay buffer.

-

Enzyme Reaction : In a 96-well plate, add the HDAC enzyme to wells containing either the compound, a known inhibitor (e.g., Trichostatin A), or vehicle control (DMSO).

-

Initiation : Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for 1 hour.

-

Development : Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor to stop further deacetylation. Incubate at 37°C for 15 minutes.

-

Detection : Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis : Plot the fluorescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

Confirming that the compound binds to its intended targets within a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18][19][20][21][22]

Principle : Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat cultured cells with the isoxazole compound or vehicle control for a defined period (e.g., 2 hours).

-

Heating : Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis : Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Analysis : Collect the supernatant containing the soluble, non-denatured proteins. Analyze the levels of the target proteins (e.g., HDAC1 and BRD4) and a control protein (e.g., GAPDH) by Western blot.

-

Interpretation : A positive result is a shift in the melting curve to a higher temperature for the target proteins in the compound-treated samples compared to the vehicle control, indicating stabilization upon binding.

Cellular Mechanistic Assays

These assays confirm the downstream consequences of target engagement.

| Assay Type | Principle | Typical Readout | Purpose |

| Global Histone Acetylation | ELISA or Western blot using antibodies that recognize acetylated histones (e.g., pan-acetyl-H3). | Absorbance or Chemiluminescence | Confirm that HDAC inhibition leads to an increase in cellular histone acetylation.[5][23] |

| ChIP-seq | Chromatin immunoprecipitation of a specific acetylated histone mark (e.g., H3K27ac) followed by next-generation sequencing. | Sequencing Reads | Identify genome-wide changes in histone acetylation and correlate them with changes in gene expression.[24][25][26][27][28] |

| Gene Expression (RT-qPCR/RNA-seq) | Measures mRNA levels of target genes. | Cq values or FPKM | Quantify the downregulation of BET-dependent oncogenes (e.g., MYC) and upregulation of tumor suppressor genes. |

| Cell Viability Assay | Measures metabolic activity as a proxy for cell number. | Luminescence (CellTiter-Glo) | Determine the anti-proliferative effect of the compound on cancer cell lines (EC₅₀). |

Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)

-

Cross-linking : Treat cells with the isoxazole compound. Fix protein-DNA complexes by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.[27]

-

Chromatin Preparation : Lyse the cells and sonicate the nuclear fraction to shear the chromatin into fragments of 200-500 bp.

-

Immunoprecipitation : Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylation mark (e.g., anti-acetyl-Histone H3).

-

Immune Complex Capture : Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washing : Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.

-

DNA Purification : Purify the DNA using spin columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.

-

Data Analysis : Align reads to a reference genome and perform peak calling to identify regions of enriched histone acetylation.

Summary and Future Outlook

Isoxazole-based dual inhibitors of HDACs and Bromodomains represent a sophisticated and promising strategy in epigenetic drug discovery. By targeting both the "erasers" and "readers" of the histone code, these compounds can induce a powerful and synergistic anti-tumor response. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of such molecules, from initial enzymatic screening to in-depth cellular and genomic characterization.

The future of this field lies in the development of next-generation dual inhibitors with improved isoform selectivity (e.g., targeting specific HDACs or individual BET Bromodomains) to enhance efficacy and minimize potential off-target effects. Furthermore, exploring the combination of these dual-acting agents with other therapeutic modalities, such as immunotherapy and DNA damage response agents, holds significant promise for overcoming treatment resistance and improving patient outcomes in a variety of malignancies.[17][29]

References

-

Jagitap, S. A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]

-

Chourasiya, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 265, 116093. [Link]

-

Valente, S., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3359-3363. [Link]

-

Valente, S., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. AIR Unimi. [Link]

-

EpiGentek. (n.d.). HAT & HDAC Assay Kits. EpigenTek. [Link]

-

Bolden, J. E., et al. (2006). Histone deacetylase inhibitors: anticancer compounds. Nature Reviews Drug Discovery, 5(9), 769-784. [Link]

-

EpiGentek. (n.d.). Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

-

Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1716-1727. [Link]

-

Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

-

Pinzi, L., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

-

Al-Harbi, S., et al. (2022). Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. Molecules, 27(21), 7247. [Link]

-

Jaitak, V., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery, 21(2), 226-241. [Link]

-

Khan, A. U., & La Thangue, N. B. (2012). Histone deacetylase inhibitors: pharmacotherapeutic implications as epigenetic modifier. Current pharmaceutical design, 18(26), 3935–3945. [Link]

-

Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]

-

Brown, P. G., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in enzymology, 586, 269–292. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237–251. [Link]

-

Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical research in toxicology, 34(7), 1716–1727. [Link]

-

Udaya Kumar, D., et al. (2015). New indole-isoxazolone derivatives: Synthesis, characterisation and in vitro SIRT1 inhibition studies. Bioorganic & Medicinal Chemistry Letters, 25(14), 2781-2785. [Link]

-

CD Genomics. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol. CD Genomics. [Link]

-

Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (2023). Histone acetylation and deacetylation. Wikipedia. [Link]

-

Pinzi, L., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

-

Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2257. [Link]

-

EpiGentek. (n.d.). EpiQuik Global Histone H3 Acetylation Assay Kit. EpigenTek. [Link]

-

Sbardella, G., et al. (2022). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules, 27(15), 4983. [Link]

-

Ali, I., et al. (2018). Histone Acetylation and Deacetylation – Mechanistic Insights from Structural Biology. Current topics in medicinal chemistry, 18(29), 2497–2509. [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

-

Li, Y., et al. (2021). Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue. Methods in molecular biology, 2230, 149–161. [Link]

-

Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

-

Adcock, A. F., & Luo, M. (2017). In Vitro Histone Acetylation Assay. Current protocols in pharmacology, 79, 3.39.1–3.39.10. [Link]

-

Flynn, N. R., et al. (n.d.). Bioactivation of isoxazole-containing bromodomain and extra terminal domain (BET) inhibitors. Noah Flynn. [Link]

-

Singh, S. (2024). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. Pharmaceutics, 16(5), 652. [Link]

-

Słabicki, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4543-4552. [Link]

-

Valente, S., et al. (2023). Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. RSC Medicinal Chemistry, 14(11), 2197-2208. [Link]

-

Pelago Bioscience. (n.d.). Publications. CETSA. [Link]

-

Wang, Y., et al. (2024). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 266, 116147. [Link]

-

Demont, E. H., et al. (2014). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655-2659. [Link]

Sources

- 1. epigentek.com [epigentek.com]

- 2. Histone deacetylase inhibitors: anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbcp.com [ijbcp.com]

- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 5. biocat.com [biocat.com]

- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. espublisher.com [espublisher.com]

- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 15. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Publications — CETSA [cetsa.org]

- 23. epigentek.com [epigentek.com]

- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 28. epicypher.com [epicypher.com]

- 29. m.youtube.com [m.youtube.com]

Harnessing the Power of the Isoxazole Scaffold: A Versatile Tool in Chemical Biology and Drug Discovery

Introduction: The Isoxazole Core as a Nexus of Biological Activity

In the landscape of chemical biology and drug development, the identification of "privileged scaffolds" – molecular frameworks that can interact with a variety of biological targets – is of paramount importance. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as one such scaffold.[1][2][3][4] While specific proprietary tool names may vary, the underlying isoxazole core is a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of isoxazole-based molecules as powerful tools for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, diverse applications, and the practical methodologies for their use, underscoring the causality behind experimental choices to ensure robust and reproducible results.

The Isoxazole Scaffold: A Foundation for Molecular Innovation

The isoxazole moiety is a cornerstone in medicinal chemistry due to its unique physicochemical properties and synthetic accessibility.[3][5] Its aromatic nature and the presence of heteroatoms allow for a diverse range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and dipole-dipole interactions. The isoxazole ring is also relatively stable to metabolic degradation, a desirable feature for chemical probes and drug candidates.

The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6] This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring.[6] More advanced synthetic strategies, such as transition metal-catalyzed cycloadditions, have further expanded the accessibility to a wide array of substituted isoxazole derivatives.[5][7]

Mechanisms of Action: Modulating Key Cellular Pathways

The true power of the isoxazole scaffold lies in its versatility to be decorated with various substituents, leading to compounds with high affinity and selectivity for a wide range of biological targets.[1][2][5][8] Isoxazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5][8][9]

A prominent example of the mechanistic utility of isoxazole-containing molecules is their role in modulating intracellular calcium (Ca²⁺) signaling. Calcium is a ubiquitous second messenger that governs a vast array of cellular processes.[10] The precise control of intracellular Ca²⁺ concentrations is therefore critical for cellular health. One key regulator of Ca²⁺ homeostasis is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ from the cytosol into the endoplasmic reticulum (ER).[11][12]

Certain isoxazole derivatives have been identified as inhibitors of SERCA.[11][12][13] By blocking SERCA, these molecules prevent the reuptake of Ca²⁺ into the ER, leading to an increase in cytosolic Ca²⁺ levels and depletion of ER Ca²⁺ stores.[11][14] This disruption of Ca²⁺ homeostasis can trigger various downstream signaling cascades, including the unfolded protein response (UPR) and, in some contexts, apoptosis, making SERCA inhibitors valuable tools for studying these processes and as potential anticancer agents.[12][14]

Figure 1: Mechanism of an Isoxazole-based SERCA inhibitor in the context of the IP3/Ca²⁺ signaling pathway.

Applications in Chemical Biology Research

The diverse biological activities of isoxazole derivatives make them invaluable tools in chemical biology for:

-

Target Identification and Validation: Isoxazole-based libraries can be screened to identify compounds that elicit a specific phenotype. These "hit" compounds can then be used in affinity chromatography or other proteomics approaches to identify their protein targets, thus validating them for further investigation.

-

Probing Cellular Pathways: Selective isoxazole-based inhibitors allow researchers to dissect the roles of specific proteins in complex signaling networks. For instance, using an isoxazole-based SERCA inhibitor, one can study the downstream consequences of ER stress and the unfolded protein response.[14]

-

Drug Discovery and Development: The isoxazole scaffold is a common feature in many FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[3] The continued exploration of isoxazole chemistry is a promising avenue for the development of new therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[5][8][9]

Experimental Protocols: A Practical Guide

To ensure the integrity of experimental outcomes, it is crucial to follow well-defined and validated protocols. Below is a representative protocol for assessing the effect of an isoxazole-based compound on cell viability.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of an isoxazole-based compound on a chosen cancer cell line.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, DU145)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Isoxazole-based compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the chosen cell line to 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

-

Compound Treatment: a. Prepare serial dilutions of the isoxazole-based compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]

- 12. A Novel SERCA Inhibitor Demonstrates Synergy with Classic SERCA Inhibitors and Targets Multidrug-Resistant AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitor of Sarco/Endoplasmic Reticulum Calcium-ATPase Impairs Multiple Steps of Paramyxovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cccells.org [cccells.org]

Methodological & Application

Application Note: Dual Transcriptome Profiling for High-Resolution Gene Expression Analysis

A Guide to Simultaneous Host-Pathogen Gene Expression Studies Using Dual RNA-Sequencing

Introduction: Deciphering the Molecular Dialogue of Interaction

In the study of infectious diseases and symbiotic relationships, the interaction between two organisms is a dynamic molecular dialogue. Traditional gene expression profiling methods, which analyze either the host or the pathogen in isolation, capture only one side of this conversation. To gain a complete, unbiased view of the intricate interplay, it is essential to simultaneously profile the transcriptomes of both interacting partners.

This guide details the principles and protocols for Dual RNA-Sequencing (Dual RNA-seq) , a powerful methodology for simultaneous gene expression analysis of two species from a single, mixed sample.[1][2] While specific platforms may exist under various brand names, the foundational technique of Dual RNA-seq provides a robust framework for investigating the complex transcriptomic changes that occur during infection or symbiosis. This approach allows researchers in infectious disease, immunology, and drug development to uncover novel regulatory networks, identify virulence factors, and understand host resistance mechanisms at an unprecedented resolution.[3][4][5]

Principle of the Technology: A Unified View of Two Transcriptomes

Dual RNA-seq is a high-throughput sequencing approach that simultaneously measures the gene expression of two interacting organisms, such as a host and a pathogen.[6][7] The core principle involves sequencing the total RNA extracted from a mixed population of cells (e.g., infected host cells) and then computationally separating the resulting sequencing reads to their respective organisms of origin.[7][8][9]

Key Advantages over Single-Organism Transcriptomics:

-

Holistic Snapshot: Captures the reciprocal gene expression changes in both host and pathogen at the exact same moment in time, providing direct insight into the interaction dynamics.[2]

-

Unbiased Discovery: Does not require the physical separation of organisms, a process that can introduce artifacts and alter gene expression profiles.[3]

-

Comprehensive RNA Profiling: Enables the detection of all RNA classes, including messenger RNA (mRNA) and non-coding RNAs (ncRNAs) like small RNAs (sRNAs), which are often crucial regulators in host-pathogen interactions.[1][9]

-

High Sensitivity: Allows for the detection of low-abundance transcripts from the pathogen, which can be present in much smaller quantities than host transcripts.[1]

The overall workflow involves meticulous sample preparation, robust RNA co-extraction, critical depletion of highly abundant ribosomal RNA (rRNA) from both species, and a specialized bioinformatic pipeline for data deconvolution and analysis.[1][10]

Core Applications in Research and Drug Development

Dual RNA-seq is a versatile tool that can be applied to a wide range of biological systems to answer fundamental questions about inter-species interactions.

| Application Area | Research Focus | Potential Impact |

| Infectious Disease Research | Elucidating mechanisms of bacterial, fungal, or parasitic pathogenesis.[3] | Identification of novel virulence factors, pathogen survival strategies, and host immune evasion tactics. |

| Drug Discovery & Development | Understanding the mechanism of action of antimicrobial agents on both the pathogen and the host response.[4][11] | Validation of drug targets, identification of biomarkers for treatment efficacy, and discovery of host-directed therapies.[12] |

| Immunology | Characterizing the host immune response to specific pathogens at the molecular level.[3][4] | Uncovering key signaling pathways involved in pathogen recognition, inflammation, and resolution of infection. |

| Symbiosis & Microbiome | Investigating the molecular basis of mutualistic or commensal relationships.[3] | Understanding how beneficial microbes influence host physiology and health. |

| Plant-Pathogen Interactions | Studying the molecular "duel" between plants and infectious agents to understand crop diseases.[5] | Development of disease-resistant crop varieties. |

Experimental Design and Workflow Overview

A successful Dual RNA-seq experiment begins with careful planning. The experimental design must account for the unique challenges of working with two different organisms simultaneously.

Logical Workflow for a Dual RNA-Seq Experiment

The diagram below illustrates the major stages of a Dual RNA-seq project, from initial experimental setup through to the final integrated data analysis.

Caption: High-level workflow for a Dual RNA-seq experiment.

Detailed Laboratory Protocol

This protocol provides a comprehensive methodology for performing a Dual RNA-seq experiment on an in vitro model of bacterial infection of mammalian cells.

Part A: Sample Preparation & Stabilization

The quality of the final data is critically dependent on the initial sample quality. The primary challenge is the vast excess of host RNA compared to bacterial RNA.[7][8]

-

Cell Culture and Infection:

-

Culture mammalian host cells to the desired confluency in replicate wells (a minimum of 3 biological replicates per condition is recommended).

-

Infect cells with the bacterial pathogen at a pre-determined Multiplicity of Infection (MOI). The MOI should be optimized to ensure a high percentage of infected cells to maximize the bacterial RNA signal.[13]

-

Include mock-infected host cells and a pure bacterial culture as essential controls for differential expression analysis.[6]

-

Incubate for the desired time points to capture the relevant stages of the interaction.

-

-

Enrichment of Infected Cells (Optional but Recommended):

-

To increase the proportion of bacterial RNA, consider enriching for infected cells using Fluorescence-Activated Cell Sorting (FACS) or laser capture microdissection.[7][8] This is particularly important for low MOI experiments or intracellular pathogens.

-

Causality: Enrichment directly addresses the challenge of low pathogen-to-host RNA ratios, reducing sequencing costs and increasing the statistical power to detect pathogen gene expression changes.[7]

-

-

Transcriptome Stabilization:

-

Immediately after harvesting, lyse the cells in a buffer containing a potent RNase inhibitor (e.g., TRIzol) or stabilize the cells with a reagent like RNAlater.

-

Trustworthiness: This step is self-validating; failure to adequately stabilize the transcriptomes will result in a low RNA Integrity Number (RIN) during quality control, indicating degradation and compromising the entire experiment. For FACS, stabilization protocols must be carefully optimized to ensure they don't interfere with fluorescent signals or cell integrity.[8]

-

Part B: Co-extraction of Total RNA

The extraction method must be robust enough to lyse both mammalian cells and, critically, the more resilient bacterial cells (especially Gram-positive species).[14]

-

Lysis: Use a phenol-chloroform based method (e.g., TRIzol) combined with mechanical disruption (e.g., bead beating) to ensure complete lysis of bacterial cell walls.

-

Purification: Purify the total RNA using a column-based kit with an on-column DNase I treatment step to remove contaminating genomic DNA.

-

Quality Control (QC):

-

Assess RNA quantity using a Qubit fluorometer.

-

Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. A high-quality sample should have an RNA Integrity Number (RIN) > 8 for the eukaryotic host. Bacterial RNA integrity is assessed by the stability of the 16S and 23S rRNA peaks.

-

Part C: Ribosomal RNA (rRNA) Depletion

This is the most critical step in the library preparation workflow. Ribosomal RNA can constitute over 95% of the total RNA, and its removal is essential to enable cost-effective sequencing of the protein-coding and non-coding transcripts of interest.[9][13]

-

Method Selection: Use a commercially available kit that includes probes to deplete both eukaryotic (18S, 28S) and bacterial (16S, 23S) rRNA.

-

Protocol: Follow the manufacturer's protocol precisely. These kits typically use antisense oligonucleotides to capture rRNA, which is then removed using magnetic beads.

-

Validation: The efficiency of rRNA depletion is a self-validating control point. Successful depletion will be evident in the final sequencing data, with a very low percentage of reads mapping to rRNA genes. Failure here means the vast majority of sequencing power is wasted.

Part D: Library Preparation & Quality Control

-

Library Construction: Use the rRNA-depleted RNA as input for a strand-specific RNA-seq library preparation kit.

-

Final QC: After library construction, verify the library size and concentration using a Bioanalyzer and qPCR to ensure it is suitable for sequencing.

Sequencing and Data Analysis Workflow

The bioinformatics analysis of Dual RNA-seq data is non-trivial and requires a specialized approach to separate and analyze the mixed data.[8]

Sequencing Recommendations

| Parameter | Recommendation | Rationale |

| Platform | Illumina NovaSeq, NextSeq | Provides high-throughput and accuracy needed for deep sequencing. |

| Read Type | Paired-End (PE) | PE reads improve mapping accuracy, especially for distinguishing between homologous genes of the two species, and help identify splice isoforms in the host.[13] |

| Read Length | 100-150 bp | Longer reads provide more sequence information, aiding in the unambiguous mapping to the correct genome. |

| Sequencing Depth | >50 million reads/sample | High depth is required to ensure sufficient coverage for the low-abundance pathogen transcripts after accounting for the majority of reads mapping to the host.[6][7] |

Bioinformatics Pipeline

The central bioinformatic challenge is to accurately assign each sequencing read to its genome of origin.[15][16][17]

Bioinformatics Data Flow for Dual RNA-Seq

This diagram outlines the recommended "combined genome" approach for separating and analyzing reads from a mixed sample.

Caption: Recommended bioinformatics pipeline using a combined genome mapping strategy.

-

Data Preprocessing: Perform quality control on raw sequencing reads and trim adapter sequences and low-quality bases.

-

Read Mapping - The Combined Genome Strategy:

-

Create a single reference genome file by concatenating the host and pathogen reference genomes. Similarly, merge the annotation files.

-

Align the quality-trimmed reads to this combined genome using a splice-aware aligner like STAR or HISAT2.

-

Authoritative Grounding: This "combined" or "concatenated" mapping approach is superior to sequential mapping (i.e., mapping to one genome, then mapping the unmapped reads to the second).[15][16][17] Sequential mapping is prone to bias, as reads from conserved regions might incorrectly map to the first genome and be lost to the second analysis. The combined approach forces each read to compete for the best alignment location across both genomes simultaneously, reducing cross-mapping errors.[15][17]

-

-

Read Quantification: After alignment, separate the mapped reads based on which genome they aligned to. Count the number of reads mapping to each gene for the host and pathogen separately.

-

Normalization and Differential Expression:

-

Normalize the raw read counts for each organism independently to account for variations in library size and other technical biases.[18][19] Standard methods like Trimmed Mean of M-values (TMM) or DESeq2's median of ratios are appropriate.[20]

-

Perform differential gene expression analysis for each organism, comparing the infected samples to their respective controls (mock-infected host cells or pure bacterial culture).

-

-

Integrated Analysis: The final and most insightful step is to integrate the two datasets. Correlate the differentially expressed genes from the host and pathogen to build a comprehensive model of the interaction, identifying pathogen virulence strategies and the corresponding host responses.

References

-

CD Genomics. (n.d.). Dual RNA Sequencing: Definition & Principle, Workflow, and Applications. Retrieved from [Link]

-

Giolitto, F., et al. (2024). Refining dual RNA-seq mapping: sequential and combined approaches in host-parasitic plant dynamics. Frontiers in Plant Science. Retrieved from [Link]

-

Westermann, A. J., et al. (2017). Resolving host–pathogen interactions by dual RNA-seq. PLOS Pathogens. Retrieved from [Link]

-

CD Genomics. (n.d.). Dual RNA-seq. Retrieved from [Link]

-

de Almeida, F. M., et al. (2020). The combined analysis as the best strategy for Dual RNA-Seq mapping. Genetics and Molecular Biology. Retrieved from [Link]

-

The Journal of Immunology. (2018). Dual RNA-seq as an effective tool to simultaneously identify transcriptional changes in host macrophages and invading intracellular pathogens. Retrieved from [Link]

-

de Almeida, F. M., et al. (2020). The combined analysis as the best strategy for Dual RNA-Seq mapping. SciELO. Retrieved from [Link]

-

Marsh, J. W., et al. (2017). A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro. Frontiers in Microbiology. Retrieved from [Link]

-

Zimmermann, M., et al. (2021). DualSeqDB: the host–pathogen dual RNA sequencing database for infection processes. Nucleic Acids Research. Retrieved from [Link]

-

Marsh, J. W., et al. (2017). A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro. Retrieved from [Link]

-

Westermann, A. J., et al. (2017). Resolving host–pathogen interactions by dual RNA-seq. SciSpace. Retrieved from [Link]

-

Naidoo, S., & Visser, E. A. (2018). Dual RNA-seq to Elucidate the Plant– Pathogen Duel. Current Issues in Molecular Biology. Retrieved from [Link]

-

Nature Reviews Microbiology. (2016). Dual RNA-seq for host–pathogen transcriptomics. Retrieved from [Link]

-